molecular formula C23H27ClN2O4 B3991535 (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride

Cat. No.: B3991535
M. Wt: 430.9 g/mol
InChI Key: VPIDKNJUXJSAHZ-UHFFFAOYSA-N
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Description

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a piperazine moiety, often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the ethoxy and phenyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydrobenzofurans, and substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors makes it a valuable tool in pharmacological studies.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry. It could serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-methoxyethyl)piperazin-1-yl]methanone
  • (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-ethoxyethyl)piperazin-1-yl]methanone

Uniqueness

The unique combination of the benzofuran core and the piperazine moiety in (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride sets it apart from similar compounds. The presence of the hydroxyethyl group enhances its solubility and potential biological activity, making it a promising candidate for further research and development.

Properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.ClH/c1-2-28-18-8-9-20-19(16-18)21(22(29-20)17-6-4-3-5-7-17)23(27)25-12-10-24(11-13-25)14-15-26;/h3-9,16,26H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDKNJUXJSAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCN(CC3)CCO)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Reactant of Route 2
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(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Reactant of Route 3
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(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Reactant of Route 4
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Reactant of Route 5
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Reactant of Route 6
(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride

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